Ethyl 2-butoxybenzoate
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Overview
Description
Ethyl 2-butoxybenzoate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is an ester derived from 2-butoxybenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-butoxybenzoate can be synthesized through the esterification of 2-butoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butoxybenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 2-butoxybenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-butoxybenzoic acid and ethanol.
Reduction: 2-butoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-butoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-butoxybenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Ethyl 2-butoxybenzoate can be compared with other esters such as:
Ethyl benzoate: Similar structure but lacks the butoxy group, leading to different physical and chemical properties.
Methyl butyrate: Another ester with a different alkyl group, resulting in distinct applications and reactivity.
Uniqueness
This compound’s unique combination of the butoxy group and the ester functionality makes it particularly useful in applications requiring specific solubility and reactivity profiles .
List of Similar Compounds
- Ethyl benzoate
- Methyl butyrate
- Ethyl acetate
- Isopropyl butyrate
Properties
IUPAC Name |
ethyl 2-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-5-10-16-12-9-7-6-8-11(12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCQUUWETLEULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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